Vildagliptin Impurity E, chemically known as (2S)-1-[(3-hydroxyadamantan-1-yl)amino]acetyl-N-[(2S)-2-cyanopyrrolidin-1-yl]-pyrrolidine-2-carboxamide, is a specified impurity of Vildagliptin. [] It is a significant impurity that can arise during the manufacturing process of Vildagliptin and needs to be controlled to ensure drug quality. [] While the parent drug, Vildagliptin, is used to treat type II diabetes, this analysis will focus solely on the chemical aspects of Impurity E and not its pharmacological effects.
Vildagliptin Impurity E is a notable impurity associated with the synthesis of vildagliptin, an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. The presence of impurities in pharmaceutical compounds is critical, as they can affect the efficacy, safety, and regulatory compliance of the drug. Vildagliptin Impurity E has been identified as a product of degradation and reaction pathways during the synthesis of vildagliptin, particularly under oxidative conditions.
Vildagliptin Impurity E arises from the synthesis processes involving various chemical precursors and reaction conditions. Its formation is often linked to aerobic oxidation during the production of vildagliptin, where specific raw materials and solvents lead to the generation of this impurity . The compound is monitored closely during manufacturing to ensure that its levels remain within acceptable limits as defined by regulatory standards.
Vildagliptin Impurity E can be classified as a chemical impurity resulting from the degradation of vildagliptin. It falls under the category of pharmaceutical impurities, which are unwanted substances that can arise from manufacturing processes or storage conditions. Its identification and quantification are essential for quality control in pharmaceutical formulations.
The synthesis of Vildagliptin Impurity E typically involves several steps that include the use of specific raw materials such as (S)-N-chloroacetyl-2-cyanopyrrolidine and 3-amino-1-adamantanol. The process generally follows these stages:
The reaction conditions are crucial for the formation of this impurity. Typically, reactions are conducted at temperatures ranging from 30°C to 100°C, with a preference for around 70°C to 75°C for optimal yields . The purification steps often involve column chromatography using solvents like methylene dichloride mixed with methanol.
The molecular structure of Vildagliptin Impurity E has been characterized using various spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry. The molecular weight is typically around 303 g/mol, and its structure exhibits functional groups that are susceptible to further chemical transformations under certain conditions .
Vildagliptin Impurity E can participate in various chemical reactions typical for its functional groups. Notably:
The stability of Vildagliptin Impurity E is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. Studies have shown that it decomposes into multiple products when exposed to alkaline conditions or hydrogen peroxide .
Research indicates that impurities like Vildagliptin Impurity E could potentially engage with similar biological targets as vildagliptin, which primarily acts as a dipeptidyl peptidase-4 inhibitor, thereby modulating insulin secretion and glucose metabolism.
Vildagliptin Impurity E serves primarily as a subject of study within pharmaceutical chemistry focused on drug purity and stability. Its analysis helps in understanding degradation pathways and improving synthetic methods for vildagliptin production. Additionally, it plays a role in quality control processes within pharmaceutical manufacturing to ensure compliance with safety standards.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4